molecular formula C22H21Cl2N3O4S2 B2667880 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923407-64-1

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2667880
CAS RN: 923407-64-1
M. Wt: 526.45
InChI Key: JOLGGGDTPYDKAN-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21Cl2N3O4S2 and its molecular weight is 526.45. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has provided insights into molecular interactions with cannabinoid receptors, contributing to the understanding of receptor binding mechanisms and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This research aids in the design of new therapeutic agents targeting cannabinoid receptors.

Heterocyclic Compound Synthesis

Studies on the synthesis of novel heterocyclic compounds derived from related chemical structures, such as benzodifuranyl, triazines, and oxadiazepines, have demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in inhibiting cyclooxygenase enzymes and possess analgesic and anti-inflammatory properties, indicating their potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Radiotracer Development for PET Imaging

The feasibility of synthesizing radiolabeled compounds for PET imaging studies has been explored, demonstrating the potential of such compounds in studying cannabinoid receptors in the brain. This research is critical for advancing our understanding of the role of cannabinoid receptors in various neurological conditions (Katoch-Rouse et al., 2003).

Alzheimer's Disease Drug Candidates

The synthesis of new N-substituted derivatives of heterocyclic compounds has been investigated for their potential as drug candidates for Alzheimer’s disease. This research contributes to the development of new therapeutic options for managing Alzheimer's disease by evaluating enzyme inhibition activity against acetylcholinesterase (Rehman et al., 2018).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of new pyridine derivatives have shown variable and modest antimicrobial activity against different bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O4S2/c1-31-16-3-5-17(6-4-16)33(29,30)27-10-8-14(9-11-27)21(28)26-22-25-20(13-32-22)18-7-2-15(23)12-19(18)24/h2-7,12-14H,8-11H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGGGDTPYDKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

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